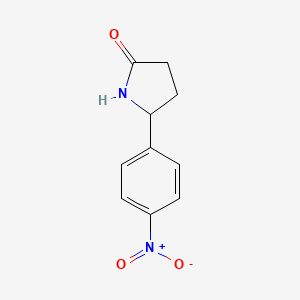

5-(4-Nitrophenyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Nitrophenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. This compound features a pyrrolidinone ring substituted with a 4-nitrophenyl group. Pyrrolidin-2-ones are known for their versatility and are widely used in medicinal chemistry due to their biological activities and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Another method involves the amination and cyclization of functionalized acyclic substrates . Additionally, the oxidation of pyrrolidine derivatives and the ring expansion of β-lactams or cyclopropylamides are also employed .

Industrial Production Methods

Industrial production of pyrrolidin-2-ones, including this compound, often involves catalytic or electrochemical reduction of succinimide, carbonylation of allylamine, and hydrogenation of succinonitrile under hydrolytic conditions . These methods are chosen for their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Substitution: The compound can undergo substitution reactions, particularly at the nitro group, to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include 5-(4-Aminophenyl)pyrrolidin-2-one, various substituted pyrrolidin-2-ones, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

5-(4-Nitrophenyl)pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by the presence of the nitro group, which can undergo reduction to form an amino group, leading to different biological effects . The stereochemistry and spatial orientation of substituents also play a crucial role in its binding to enantioselective proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-Nitrophenyl)pyrrolidin-2-one include:

- Pyrrolidin-2-one

- Pyrrolone derivatives

- Pyrrolidine-2,5-diones

- Prolinol

Uniqueness

This compound is unique due to the presence of the 4-nitrophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential biological activities compared to other pyrrolidin-2-one derivatives .

Biological Activity

5-(4-Nitrophenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a pyrrolidinone ring substituted with a nitrophenyl group at the 5-position. The synthesis of this compound typically involves the cyclization of suitable precursors, often utilizing methods such as nucleophilic aromatic substitution or cycloaddition reactions. For instance, recent studies have demonstrated efficient synthetic routes that yield high purity and yield of pyrrolidin-2-one derivatives, including those with nitrophenyl substituents .

Antimicrobial Properties

Research has indicated that derivatives of pyrrolidin-2-one, including this compound, exhibit notable antibacterial activity. In one study, compounds related to this scaffold were tested against various antibiotic-resistant strains, showing minimum inhibitory concentrations (MIC) as low as 8 μM against resistant bacteria . The presence of the nitrophenyl group appears to enhance the antimicrobial efficacy by influencing the compound's interaction with bacterial targets.

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| This compound | 8 | MRSA, VISA |

| Related Pyrrolidine Derivative | 16 | E. coli |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies suggest that related compounds can inhibit key enzymes involved in inflammatory pathways, such as COX-1 and COX-2. For example, certain pyrrolidine derivatives demonstrated IC50 values in the low micromolar range for inhibiting prostaglandin synthesis in human neutrophils .

Central Nervous System Effects

Pyrrolidine derivatives are recognized for their ability to modulate neurotransmitter systems. Some studies indicate that this compound may possess neuroprotective properties, potentially acting on pathways associated with neurodegenerative diseases . The structural features of this compound allow it to interact selectively with various receptors in the central nervous system.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the nitrophenyl group significantly impacts both potency and selectivity towards biological targets. Modifications at different positions on the pyrrolidine ring can lead to variations in activity profiles. For instance:

- Substituent Variations : Altering the substituents on the phenyl ring can enhance or diminish antibacterial and anti-inflammatory activities.

- Stereochemistry : The stereochemical configuration of the pyrrolidine ring influences binding affinity to target proteins, affecting overall efficacy .

Case Studies and Research Findings

- Antibacterial Activity : A study reported that this compound exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .

- Anti-inflammatory Mechanisms : In vitro assays demonstrated that this compound could significantly reduce TNF-alpha production in lipopolysaccharide (LPS)-stimulated macrophages, indicating a promising anti-inflammatory mechanism .

- Neuroprotective Effects : Research indicated that certain analogs could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative disorders .

Properties

IUPAC Name |

5-(4-nitrophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10-6-5-9(11-10)7-1-3-8(4-2-7)12(14)15/h1-4,9H,5-6H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUZAKDDPOEMHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.